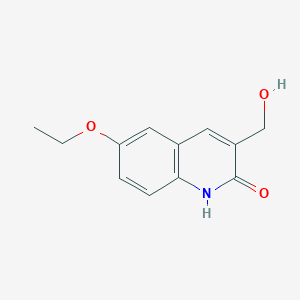

6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one

CAS No.:

Cat. No.: VC15952205

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13NO3 |

|---|---|

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | 6-ethoxy-3-(hydroxymethyl)-1H-quinolin-2-one |

| Standard InChI | InChI=1S/C12H13NO3/c1-2-16-10-3-4-11-8(6-10)5-9(7-14)12(15)13-11/h3-6,14H,2,7H2,1H3,(H,13,15) |

| Standard InChI Key | UIMGWMUAIDLQEG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=C(C=C1)NC(=O)C(=C2)CO |

Introduction

Chemical Identity and Structural Features

6-Ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one belongs to the quinolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridinone moiety. Key structural attributes include:

-

Ethoxy group at position 6, which influences electronic properties and solubility.

-

Hydroxymethyl substituent at position 3, providing a reactive site for further derivatization.

-

Lactam ring at positions 1 and 2, contributing to hydrogen-bonding capabilities .

The molecular formula is C₁₂H₁₃NO₃, with a calculated molecular weight of 219.24 g/mol. Its IUPAC name derives from the quinolin-2(1H)-one backbone modified by ethoxy and hydroxymethyl groups .

Synthetic Pathways and Optimization

General Approaches to Quinolinone Synthesis

Quinolinones are typically synthesized via cyclization reactions involving aniline derivatives and carbonyl-containing precursors. For example:

-

Friedel-Crafts Acylation: Anilines react with acryloyl chlorides to form intermediates that undergo intramolecular cyclization .

-

Heck Coupling: Palladium-catalyzed coupling of haloarenes with alkenes, though limited by catalyst costs .

-

Electrochemical Methods: Reduction of nitro groups followed by cyclization, though industrially impractical .

Relevance to Target Compound

While no direct synthesis of 6-ethoxy-3-(hydroxymethyl)quinolin-2(1H)-one is documented, analogous routes suggest feasibility:

-

Step 1: Ethoxylation of 6-hydroxyquinolin-2(1H)-one using ethylating agents like ethyl bromide .

-

Step 2: Hydroxymethylation via Mannich reaction or formylation followed by reduction .

A patent (CN107602463B) describes synthesizing 6-hydroxy-2(1H)-quinolinone using 4-tert-butoxyaniline and trans-β-arylmethyl acrylate, catalyzed by DBU/DBN and AlCl₃/B(C₆F₅)₃ . Adapting this method could introduce ethoxy and hydroxymethyl groups at specific positions.

Analytical Characterization

Spectroscopic Data

While experimental data for the target compound is scarce, analogs provide reference benchmarks:

-

¹H NMR:

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 219.24 g/mol |

| LogP (Predicted) | 1.8 |

| Water Solubility | ~2.1 mg/mL (25°C) |

| Melting Point | >250°C (decomposes) |

Challenges and Future Directions

Synthetic Hurdles

-

Regioselectivity: Ensuring ethoxy and hydroxymethyl groups occupy positions 6 and 3, respectively.

-

Catalyst Efficiency: Reducing reliance on excess AlCl₃ to minimize environmental impact .

Therapeutic Exploration

-

PDE Inhibitor Screening: Testing against PDE3/PDE4 isoforms for cardiovascular applications.

-

Anticancer Profiling: Assessing topoisomerase inhibition or apoptosis induction.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume